Vapendavir: A Technical Overview of its Discovery, Synthesis, and Antiviral Mechanism
Vapendavir: A Technical Overview of its Discovery, Synthesis, and Antiviral Mechanism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vapendavir (BTA-798) is a potent, orally bioavailable antiviral compound targeting a broad spectrum of enteroviruses, including human rhinoviruses (HRV) and enterovirus 71 (EV71). As a member of the "WIN" class of capsid-binding inhibitors, its mechanism of action involves the stabilization of the viral capsid, thereby preventing viral entry and uncoating. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of Vapendavir, supplemented with quantitative efficacy data and detailed experimental protocols.
Discovery and Development
Vapendavir emerged from a lineage of research focused on capsid-binding inhibitors of picornaviruses, which began with the discovery of the WIN compounds by Sterling-Winthrop.[1][2] These early compounds demonstrated activity against rhinoviruses by binding to a hydrophobic pocket in the VP1 capsid protein.[2] Over the years, medicinal chemistry efforts aimed to improve the potency, bioavailability, and spectrum of activity of these initial hits.
Pirodavir was a significant advancement, showing potent, broad-spectrum anti-rhinovirus activity. However, its clinical efficacy was hampered by poor pharmacokinetic properties, specifically rapid hydrolysis of its ester group.[1] This led to the development of oxime ether analogs, such as BTA-188, which exhibited improved oral bioavailability.[1] Vapendavir represents a further optimization of this series, developed to enhance metabolic stability and oral bioavailability.[1] It is currently in late-stage clinical development for the treatment of rhinovirus infections, particularly in patients with underlying respiratory conditions like chronic obstructive pulmonary disease (COPD) and asthma.[3][4][5][6][7][8][9]
Chemical Synthesis
The synthesis of Vapendavir involves a multi-step process. While specific, proprietary details of the manufacturing process are not publicly available, the general synthetic route has been described.[1] The process involves the preparation of two key intermediates which are then coupled.
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Mechanism of Action
Vapendavir is a capsid-binding agent that targets a hydrophobic pocket located within the viral protein 1 (VP1) of picornaviruses.[2][10][11][12][13] This binding event stabilizes the viral capsid, preventing the conformational changes that are necessary for viral attachment to host cells and the subsequent release of the viral RNA genome into the cytoplasm.[2][10] This mechanism of action is characteristic of the WIN class of antiviral compounds.[2] By inhibiting these early stages of the viral life cycle, Vapendavir effectively blocks viral replication.[3][4][7]
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Antiviral Activity
Vapendavir has demonstrated potent, broad-spectrum activity against a wide range of enteroviruses. Its efficacy is typically quantified by the 50% effective concentration (EC50), which is the concentration of the drug that inhibits the viral cytopathic effect by 50%.
| Virus | Strain/Genogroup | EC50 (µM) | Reference |
| Enterovirus 71 (EV71) | Genogroup A | ~0.7 | [14] |
| Enterovirus 71 (EV71) | Genogroup B2 | ~0.7 | [14] |
| Enterovirus 71 (EV71) | Genogroup B5 | ~0.7 | [14] |
| Enterovirus 71 (EV71) | Genogroup C2 | ~0.7 | [14] |
| Enterovirus 71 (EV71) | Genogroup C4 | ~0.7 | [14] |
| Enterovirus 71 (EV71) | Various Strains | 0.5 - 1.4 | [14][15] |
| Human Rhinovirus 14 (HRV14) | Wild Type | 0.09 ± 0.01 | [2] |
| Human Rhinovirus | Multiple Serotypes | Active against 97% of tested rhinoviruses | [3][4][6][7][16] |
Experimental Protocols
Cytopathic Effect (CPE) Reduction Assay
The antiviral activity of Vapendavir is commonly determined using a cytopathic effect (CPE) reduction assay.[2][17] This assay measures the ability of a compound to protect host cells from virus-induced cell death.
Objective: To determine the EC50 of Vapendavir against a specific virus.
Materials:
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Host cell line susceptible to the virus of interest (e.g., HeLa cells for rhinoviruses, Vero E6 cells for some enteroviruses).[5][10]
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Cell culture medium (e.g., MEM supplemented with fetal bovine serum).
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Virus stock of known titer.
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Vapendavir stock solution (typically in DMSO).
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96-well microtiter plates.
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Cell viability stain (e.g., neutral red or crystal violet).[3][4][15]
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Plate reader.
Procedure:
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Cell Seeding: Seed the 96-well plates with host cells at a density that will form a confluent monolayer overnight.
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Compound Dilution: Prepare serial dilutions of Vapendavir in cell culture medium.
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Treatment: When the cell monolayer is confluent, remove the growth medium and add the Vapendavir dilutions to the wells in triplicate. Include wells for "virus control" (cells + virus, no drug) and "cell control" (cells only, no virus or drug).
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Infection: Add the virus to all wells except the "cell control" wells at a multiplicity of infection (MOI) that will cause >80% CPE in the "virus control" wells within the desired incubation period (e.g., 48-72 hours).[1][5]
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Incubation: Incubate the plates at the optimal temperature and CO2 concentration for viral replication.
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Staining: After the incubation period, when significant CPE is observed in the "virus control" wells, remove the medium and stain the remaining viable cells with a cell viability stain.
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Quantification: After a suitable incubation with the stain, wash the plates, and solubilize the stain. Read the absorbance at the appropriate wavelength using a plate reader.
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Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the "cell control" and "virus control" wells. The EC50 is determined by regression analysis of the dose-response curve.[1]
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Pharmacokinetics and Clinical Development
Preclinical studies have indicated that Vapendavir possesses favorable pharmacokinetic properties, including good oral bioavailability, which was a key objective in its development.[1] Clinical trials have been conducted in patients with asthma and COPD to evaluate the safety and efficacy of Vapendavir in treating rhinovirus infections.[3][4][5][8][9][10] These studies have shown that Vapendavir is generally well-tolerated and can reduce viral load and respiratory symptoms.[3][4][5] A Phase 1 study has also been completed to assess the pharmacokinetics and food effect of Vapendavir in healthy participants and those with COPD.[12] Further clinical development is ongoing to establish its role in managing exacerbations of chronic respiratory diseases triggered by rhinovirus infections.[6][7][16]
Conclusion
Vapendavir is a promising broad-spectrum antiviral agent with a well-defined mechanism of action against a range of clinically significant enteroviruses. Its development highlights the success of structure-based drug design in optimizing the therapeutic potential of the WIN class of capsid-binding inhibitors. With its favorable oral bioavailability and demonstrated clinical activity, Vapendavir holds the potential to become a valuable therapeutic option for the treatment of rhinovirus and other enterovirus infections, particularly in vulnerable patient populations. Continued clinical evaluation will be crucial in fully defining its therapeutic utility.
References
- 1. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io:443]
- 2. researchgate.net [researchgate.net]
- 3. pblassaysci.com [pblassaysci.com]
- 4. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. SARS-CoV-2 cytopathic effect (CPE) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. hra.nhs.uk [hra.nhs.uk]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Comparative analysis of the molecular mechanism of resistance to vapendavir across a panel of picornavirus species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative analysis of the molecular mechanism of resistance to vapendavir across a panel of picornavirus species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Vapendavir | MedPath [trial.medpath.com]
- 13. virtus-rr.com [virtus-rr.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Altesa BioSciences Reports Positive Phase 2 Vapendavir Results in COPD Rhinovirus Study [synapse.patsnap.com]
- 17. The Capsid Binder Vapendavir and the Novel Protease Inhibitor SG85 Inhibit Enterovirus 71 Replication - PMC [pmc.ncbi.nlm.nih.gov]
